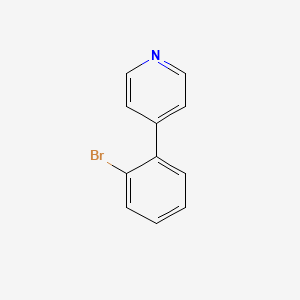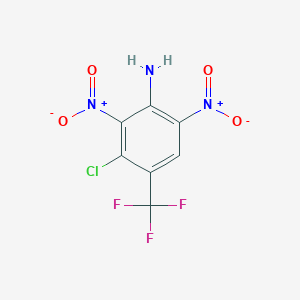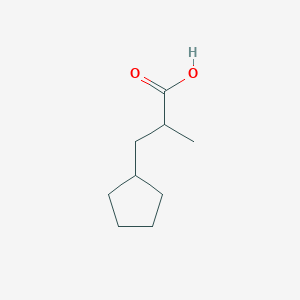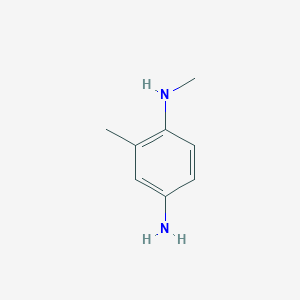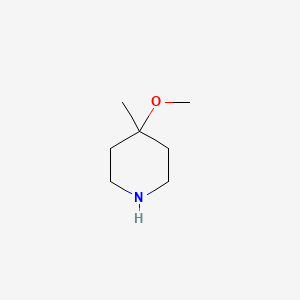
4-Methoxy-4-methylpiperidine
Descripción general
Descripción
4-Methoxy-4-methylpiperidine (4-MMP) is an organic compound that is widely used in the synthesis of various compounds and drugs. It is a cyclic amine that is a colorless liquid with a pungent odor. It is a synthetic compound, produced by the reaction of piperidine and 4-methoxybenzaldehyde. Its structure consists of a piperidine ring with a methyl and methoxy group attached to the nitrogen atom. 4-MMP has a variety of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Dopamine Transporter Activity
A study by Lapa et al. (2005) explored the synthesis of potent 4-aryl methoxypiperidinol inhibitors of the dopamine transporter. They found that 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine, a related compound, had an IC50 of 22.1±5.73 nM and increased locomotor activity in mice, indicating significant effects on dopamine transporters (Lapa et al., 2005).
Conformational Analysis of N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine Isomers
Duquet et al. (2010) conducted a conformational analysis of the trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine. They discovered that these isomers exhibit significant structural differences, which could be relevant in the context of synthetic peptides, potentially influencing their biological activity (Duquet et al., 2010).
Antioxidant and Antimicrobial Potential of Piperidin-4-one Oxime Esters
Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, showcasing their potential in terms of antioxidant and antimicrobial activities. This study highlights the versatility of piperidine derivatives in contributing to various biological properties (Harini et al., 2014).
Study of 4-Aminopyridine K+ Channel Blockers
Rodríguez-Rangel et al. (2020) investigated 4-aminopyridine derivatives containing methoxy groups as potential candidates for therapeutic and imaging applications. Their findings suggest that methoxy-containing piperidine derivatives could be beneficial in the treatment and imaging of multiple sclerosis (Rodríguez-Rangel et al., 2020).
DNA-binding Characteristics of Acridinylmethanesulphonanilide Drugs
Waring (1976) explored the interaction of various drugs, including those with methoxy derivatives, with DNA. This research adds to the understanding of how methoxy derivatives might affect drug-DNA interactions, potentially influencing the design of new therapeutics (Waring, 1976).
Reductive Amination of Piperidin-4-ones
Senguttuvan et al. (2013) demonstrated the reductive amination of 2,6-diarylpiperidin-4-ones, achieving almost quantitative yield. This process is significant for producing 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest as analgesics, neuroleptics, and antihistamines. Their research showcases the potential of methoxy-containing piperidine derivatives in the synthesis of biologically active compounds (Senguttuvan et al., 2013).
Electrophilic Methylation Using TEMPO-Me
Norcott et al. (2019) explored 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me) as an electrophilic methylating agent, activated electrochemically. Their findings provide insights into the utility of methoxy-containing piperidine derivatives in organic synthesis, particularly for methylation processes (Norcott et al., 2019).
Piperidine Analogues in Dopamine Transporter Binding
Prisinzano et al. (2002) investigated 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines for their affinity to the dopamine transporter. They emphasized the importance of the N-substituent in affinity and selectivity for dopamine transport, highlighting the significance of methoxy-substituted piperidines in neurotransmitter transport modulation (Prisinzano et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNKCKANZAOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606316 | |
| Record name | 4-Methoxy-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-72-7 | |
| Record name | 4-Methoxy-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B1357731.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
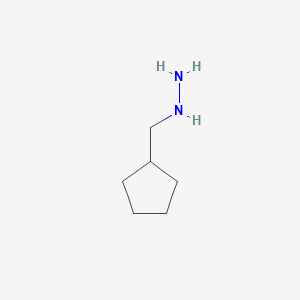
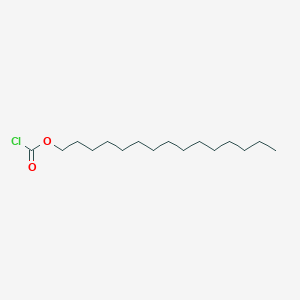

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)
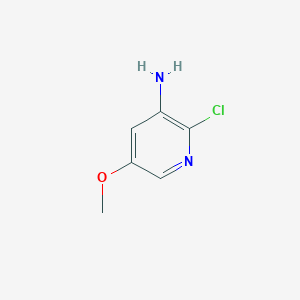

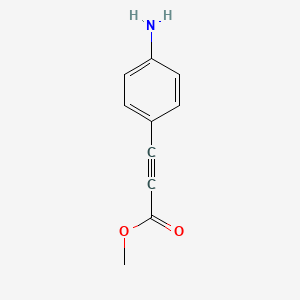
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)
